molecular formula C17H17N3O3S B2781647 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide CAS No. 886923-03-1

2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

Cat. No. B2781647
CAS RN: 886923-03-1
M. Wt: 343.4
InChI Key: QGAWKBHGHLBQNL-UHFFFAOYSA-N
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Description

2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide, also known as MSB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzodiazepine derivatives and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Synthesis and Reactivity

One study outlines the synthesis of fused s-triazoles from 2-methanesulfonyl-5-phenyl-1,3,4-oxadiazole, highlighting methodologies that could be relevant for synthesizing related compounds. This involves intramolecular ring transformations that could offer insights into the manipulation of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide for generating novel derivatives with potential pharmacological or material science applications (Sasaki, Ohno, & Ito, 1984).

Another significant study demonstrates the efficiency of methanesulfonic acid/SiO2 in the synthesis of 2-substituted aromatic and aliphatic benzothiazoles, illustrating a potential pathway for the synthesis of benzodiazole derivatives. This method's simplicity and efficiency could offer a viable approach for the synthesis or modification of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide (Sharghi & Asemani, 2009).

Molecular Docking and Theoretical Studies

Theoretical investigations into antimalarial sulfonamides against COVID-19 utilizing computational calculations and molecular docking studies reveal the potential of sulfonamide derivatives in medicinal chemistry. These findings may guide the exploration of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide's interactions with biological targets, offering insights into its potential therapeutic applications (Fahim & Ismael, 2021).

Chemical Transformations and Applications

Research on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporating phenylsulfonyl groups highlights the antimicrobial potential of sulfonyl-containing compounds. Such studies could inform the development of antimicrobial agents based on the structure of 2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide, suggesting its utility in developing new antimicrobial compounds (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

N-methyl-2-(2-methylsulfonylbenzimidazol-1-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-19(13-8-4-3-5-9-13)16(21)12-20-15-11-7-6-10-14(15)18-17(20)24(2,22)23/h3-11H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAWKBHGHLBQNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-methanesulfonyl-1H-1,3-benzodiazol-1-yl)-N-methyl-N-phenylacetamide

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